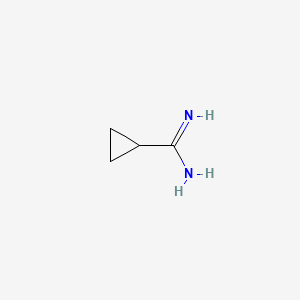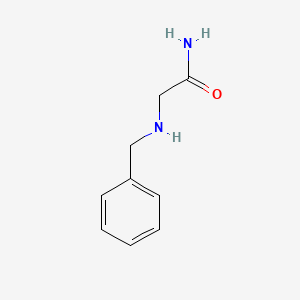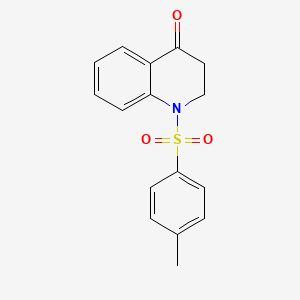
1-Tosyl-2,3-dihydroquinolin-4(1H)-one
描述
Synthesis Analysis
The synthesis of 2,3-dihydroquinazolin-4(1H)-ones, closely related to 1-Tosyl-2,3-dihydroquinolin-4(1H)-one, has been explored through various methods, including eco-friendly synthesis in ionic liquids without additional catalysts, showcasing high yields and green chemistry approaches (Chen et al., 2007). Redox-triggered switchable synthesis methods have also been developed, offering a pathway to synthesize diverse derivatives through hydride transfer/N-dealkylation/N-acylation strategies (Yang et al., 2020).
Molecular Structure Analysis
The molecular structure of dihydroquinolinones includes a bicyclic system with a nitrogen atom in the quinoline ring, contributing to the compound's chemical properties and reactivity. The tosyl group, a sulfonyl functional group derived from toluenesulfonic acid, further modifies the electronic and steric properties, influencing the molecule's behavior in synthesis and chemical reactions.
Chemical Reactions and Properties
Dihydroquinolinones participate in various chemical reactions, including cyclocondensation and three-component condensation reactions, which are pivotal for synthesizing a wide range of chemical entities. These reactions are facilitated by the use of catalysts such as dodecylbenzenesulfonic acid in aqueous media under ultrasound irradiation, enhancing yields and reaction rates (Chen et al., 2015).
科学研究应用
Enantiomerically Pure Quinolones Synthesis
- Enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, closely related to 1-Tosyl-2,3-dihydroquinolin-4(1H)-one, have been synthesized using benzothiazines, demonstrating their biological and pharmacological potential (Harmata & Hong, 2007).
Eco-Friendly Synthesis Approaches
- Eco-friendly methods have been developed for synthesizing 2,3-dihydroquinazolin-4(1H)-ones, a structurally related compound, using ionic liquids or a one-pot three-component cyclocondensation approach without additional catalysts (Chen, Su, Wu, Liu, & Jin, 2007).
Gold-Catalyzed Annulation
- A gold-catalyzed annulation method has been employed for synthesizing 2,3-Dihydro-1-tosylquinolin-4(1H)-one derivatives, showcasing the synthesis of potentially bioactive molecules (Skouta & Li, 2007).
Antioxidant Activities
- Certain 2-aryl-2,3-dihydroquinolin-4(1H)-ones have been synthesized and shown to possess potent antioxidant properties, highlighting their potential biological applications (Pandit, Sharma, & Lee, 2015).
Catalysis and Synthesis Techniques
- Several studies have explored different catalysts and synthetic techniques for the efficient production of 2,3-dihydroquinazolin-4(1H)-ones and dihydroquinolin-4(1H)-one derivatives, which are structurally similar to 1-Tosyl-2,3-dihydroquinolin-4(1H)-one. These studies offer insights into more efficient and environmentally friendly production methods (Niknam, Jafarpour, & Niknam, 2011).
Structural and Functional Studies
- There have been several structural analyses and functional studies of dihydroquinoline-4(1H)-ones, providing a deeper understanding of their chemical properties and potential applications in medicine and other fields (Vaz, Michelini, Oliveira, Lião, Perez, Oliver, & Napolitano, 2020).
未来方向
属性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-6-8-13(9-7-12)21(19,20)17-11-10-16(18)14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAKYOFBASLWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300001 | |
| Record name | MLS002920228 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tosyl-2,3-dihydroquinolin-4(1H)-one | |
CAS RN |
14278-37-6 | |
| Record name | MLS002920228 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002920228 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



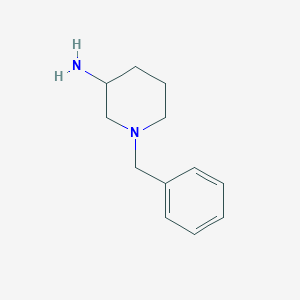




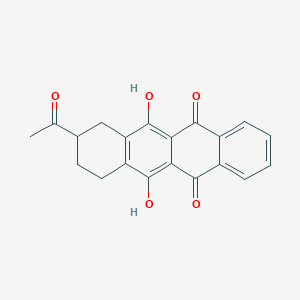
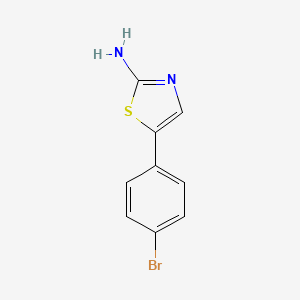
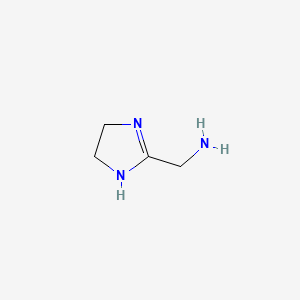

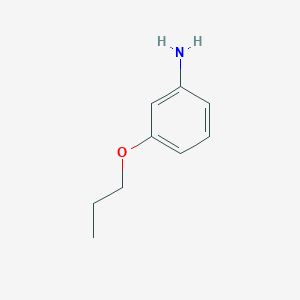
![4-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1267690.png)
![3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione](/img/structure/B1267693.png)
